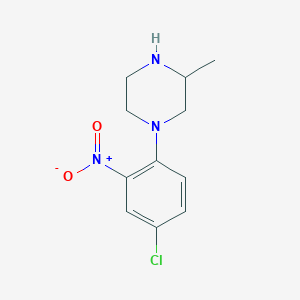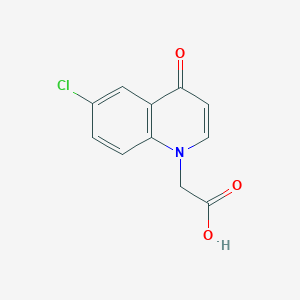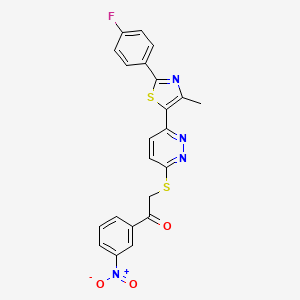![molecular formula C13H17FN2O5S B2968023 3-Fluorosulfonyloxy-5-[methyl-(4-methyloxan-4-yl)carbamoyl]pyridine CAS No. 2418691-64-0](/img/structure/B2968023.png)
3-Fluorosulfonyloxy-5-[methyl-(4-methyloxan-4-yl)carbamoyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluorosulfonyloxy-5-[methyl-(4-methyloxan-4-yl)carbamoyl]pyridine, also known as FSCP, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent inhibitor of certain enzymes that play a key role in the development of cancer and other diseases.
Mecanismo De Acción
3-Fluorosulfonyloxy-5-[methyl-(4-methyloxan-4-yl)carbamoyl]pyridine works by binding to the active site of PARP enzymes, preventing them from repairing damaged DNA. This leads to the accumulation of DNA damage and eventually cell death. 3-Fluorosulfonyloxy-5-[methyl-(4-methyloxan-4-yl)carbamoyl]pyridine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-Fluorosulfonyloxy-5-[methyl-(4-methyloxan-4-yl)carbamoyl]pyridine has potent anti-cancer activity in vitro and in vivo. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer. 3-Fluorosulfonyloxy-5-[methyl-(4-methyloxan-4-yl)carbamoyl]pyridine has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-Fluorosulfonyloxy-5-[methyl-(4-methyloxan-4-yl)carbamoyl]pyridine is its high potency and selectivity for PARP enzymes. This makes it an effective tool for studying the role of PARP enzymes in DNA repair and cell survival. However, 3-Fluorosulfonyloxy-5-[methyl-(4-methyloxan-4-yl)carbamoyl]pyridine is also highly reactive and can be difficult to handle in the lab. It is important to use appropriate safety precautions when working with 3-Fluorosulfonyloxy-5-[methyl-(4-methyloxan-4-yl)carbamoyl]pyridine.
Direcciones Futuras
There are several future directions for research on 3-Fluorosulfonyloxy-5-[methyl-(4-methyloxan-4-yl)carbamoyl]pyridine. One area of interest is the development of new cancer treatments that target PARP enzymes. 3-Fluorosulfonyloxy-5-[methyl-(4-methyloxan-4-yl)carbamoyl]pyridine may also have potential in the treatment of other diseases, such as neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of 3-Fluorosulfonyloxy-5-[methyl-(4-methyloxan-4-yl)carbamoyl]pyridine.
Métodos De Síntesis
The synthesis of 3-Fluorosulfonyloxy-5-[methyl-(4-methyloxan-4-yl)carbamoyl]pyridine involves several steps, including the reaction of 3-pyridylsulfonamide with methyl 4-methyloxan-4-ylcarbamate, followed by the addition of fluorosulfonic acid. The final product is obtained through purification by column chromatography. This synthesis method has been optimized to improve the yield and purity of 3-Fluorosulfonyloxy-5-[methyl-(4-methyloxan-4-yl)carbamoyl]pyridine.
Aplicaciones Científicas De Investigación
3-Fluorosulfonyloxy-5-[methyl-(4-methyloxan-4-yl)carbamoyl]pyridine has been extensively studied for its potential as a therapeutic agent in the treatment of cancer and other diseases. It has been shown to inhibit the activity of certain enzymes, such as PARP-1 and PARP-2, which are involved in DNA repair and cell survival. This makes 3-Fluorosulfonyloxy-5-[methyl-(4-methyloxan-4-yl)carbamoyl]pyridine a promising candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
3-fluorosulfonyloxy-5-[methyl-(4-methyloxan-4-yl)carbamoyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O5S/c1-13(3-5-20-6-4-13)16(2)12(17)10-7-11(9-15-8-10)21-22(14,18)19/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHOVALJLJLISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)N(C)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorosulfonyloxy-5-[methyl-(4-methyloxan-4-yl)carbamoyl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-mesityl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2967944.png)

![3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2967947.png)
![2-[(2-Chloroacetyl)amino]-2-(3-chlorophenyl)propanamide](/img/structure/B2967948.png)
![Methyl 4,5-dimethyl-2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2967949.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2967950.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2967951.png)



![4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2967956.png)

![N-(4-bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2967958.png)